2-amino-N-benzyl-3,3-dimethylbutanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-benzyl-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKOJWNPRZBZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Amino N Benzyl 3,3 Dimethylbutanamide
Stereoselective Synthesis of 2-amino-N-benzyl-3,3-dimethylbutanamide Enantiomers
Achieving enantiomeric purity is critical for the application of many chiral compounds. The stereoselective synthesis of this compound enantiomers can be accomplished through several key strategies, including leveraging the natural chirality of existing molecules, employing asymmetric catalysts, or separating enantiomers from a racemic mixture.
The chiral pool approach is a highly effective strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of the (S)-enantiomer of this compound, natural α-amino acids such as (S)-serine serve as excellent precursors. researchgate.net This strategy embeds the desired stereocenter from the start, avoiding the need for resolution or asymmetric induction steps later in the synthesis.
A general pathway involves using an (S)-amino acid, where the side chain can be chemically modified and the carboxylic acid and amino groups can be manipulated to build the target molecule. For instance, a synthesis could commence with (S)-tert-leucine, which already possesses the required (S)-stereochemistry and the 3,3-dimethylbutane (tert-butyl) side chain. The synthesis would then focus on the conversion of the carboxylic acid moiety into the N-benzyl amide. This direct approach preserves the stereochemical integrity of the starting material.
Alternatively, more complex syntheses can start from other common chiral pool amino acids like (S)-serine or (S)-aspartic acid. researchgate.net These routes involve more extensive functional group transformations to construct the tert-butyl group but demonstrate the versatility of the chiral pool strategy. mdpi.com
Asymmetric catalysis offers a powerful method for establishing stereocenters with high enantioselectivity. This approach uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net For the synthesis of this compound, catalytic asymmetric methods can be applied to introduce the chiral amine at the C2 position.
One prominent strategy is the asymmetric hydrogenation of a dehydroamino acid precursor. A prochiral enamide, such as the N-acetyl dehydro-tert-leucine derivative, can be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to yield the desired enantiomer with high enantiomeric excess (ee).
Another approach involves the catalytic asymmetric benzylation of N-unprotected amino acid esters. nih.gov Using a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid, various unnatural optically active α-benzyl amino acids can be produced in good yields and high enantioselectivities. nih.gov This methodology could be adapted for the synthesis of precursors to the target molecule.
The table below summarizes representative catalytic systems applicable to the asymmetric synthesis of chiral amino acid derivatives.
| Catalyst System | Reaction Type | Substrate Type | Typical Enantioselectivity (ee) |
| Rh-(S,S)-Et-DuPhos | Asymmetric Hydrogenation | N-acyl-α,β-dehydroamino acid ester | >95% |
| Ru-BINAP | Asymmetric Hydrogenation | N-acyl-α,β-dehydroamino acid ester | >90% |
| Chiral Aldehyde/Pd/Lewis Acid | Asymmetric α-Benzylation | N-unprotected amino acid ester | 80-99% nih.gov |
| Chiral Ni(II) Complex | Asymmetric Alkylation | Glycine (B1666218) Schiff base | >95% mdpi.comnih.gov |
When a stereoselective synthesis is not employed, a racemic mixture of a precursor is often produced. Enantiomeric resolution is the process of separating these enantiomers. For this compound, resolution is typically performed on an earlier intermediate, such as the parent amino acid, 2-amino-3,3-dimethylbutanoic acid (tert-leucine), or its corresponding amide.
Classical resolution involves the diastereoselective crystallization of salts formed between the racemic amine or carboxylic acid and a chiral resolving agent. For example, racemic tert-leucine can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine). The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Another common method is chiral chromatography. A column containing a chiral stationary phase (CSP) can be used to separate the enantiomers of a precursor. The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This technique can be applied to either analytical or preparative scales.
Classical and Modern Synthetic Routes to the this compound Core
The construction of the fundamental structure of this compound involves two key transformations: the formation of the amide bond and the introduction of the amino group.
The formation of the amide bond between the carboxylic acid of a 2-(protected)-amino-3,3-dimethylbutanoic acid and benzylamine (B48309) is a cornerstone of the synthesis. Several methods are available, ranging from classical to modern catalytic approaches. walisongo.ac.id
Acid Chloride Route: A traditional and effective method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). walisongo.ac.id The resulting acid chloride reacts readily with benzylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. walisongo.ac.id
Coupling Reagent Route: Modern syntheses frequently employ coupling reagents that activate the carboxylic acid in situ. growingscience.com These reagents are popular in peptide synthesis and are known for their mild reaction conditions and high yields. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com These reactions are typically run in the presence of a base such as N,N-diisopropylethylamine (DIPEA). growingscience.com
Catalytic Amidation: Greener and more atom-economical methods are emerging, such as boric acid-catalyzed amidation. This approach involves heating the carboxylic acid and amine with a catalytic amount of boric acid, often with the removal of water to drive the reaction to completion. walisongo.ac.id
The table below compares these common amide formation methods.
| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Acid Chloride | SOCl₂ or (COCl)₂ | Anhydrous solvent, base | High reactivity, effective | Poor atom economy, harsh reagents walisongo.ac.id |
| Coupling Reagent | DCC, HATU, etc. | Room temp, base (e.g., DIPEA) | Mild conditions, high yield growingscience.com | Poor atom economy, expensive reagents walisongo.ac.id |
| Catalytic | Boric Acid | High temp, water removal | Green, catalytic, good atom economy walisongo.ac.id | High temperatures required |
The introduction of the amino group at the α-position (C2) of the 3,3-dimethylbutanamide (B1266541) core is a critical step. This can be achieved through various synthetic transformations.
One common strategy is the amination of an α-halo amide. The synthesis begins with 3,3-dimethylbutanoic acid, which is first halogenated at the α-position (e.g., using N-bromosuccinimide) to form 2-bromo-3,3-dimethylbutanoic acid. This intermediate is then converted to the N-benzyl amide, followed by nucleophilic substitution of the bromine atom with an amino group source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097) followed by reduction.
Alternatively, the Strecker synthesis provides a classical route. Pivaldehyde (2,2-dimethylpropanal) is treated with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the racemic amino acid tert-leucine. The amino acid can then be coupled with benzylamine as described previously.
Modern approaches may involve transition metal-catalyzed C-H amination, although this is a more advanced and less commonly applied method for this specific type of substrate. Another route could involve the reduction of an α-oxime or α-hydrazone derivative of the corresponding α-keto amide.
Protecting Group Strategies in this compound Synthesis
In the multi-step synthesis of this compound, the use of protecting groups for the amino functionality is crucial to prevent undesired side reactions and to ensure the regioselective formation of the desired amide bond. The choice of a suitable protecting group is governed by its stability under the reaction conditions employed for amide coupling and the ease of its removal in a subsequent step without affecting the newly formed amide linkage.
Commonly employed amino-protecting groups in organic synthesis include the benzyl (B1604629) (Bn) group and carbamate-based protectors like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.govhighfine.com The benzyl group is a relatively stable protecting group that can be introduced via reductive amination or by reaction with a benzyl halide. highfine.com
For the synthesis of this compound, a plausible strategy would involve the protection of the amino group of 2-amino-3,3-dimethylbutanoic acid, followed by activation of the carboxylic acid and subsequent reaction with benzylamine. The final step would then be the deprotection of the amino group to yield the target compound. The choice of the protecting group would need to be orthogonal to the conditions of the amide bond formation.
Table 1: Comparison of Common Amino Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| Benzyl | Bn | Benzyl bromide, Benzaldehyde | Catalytic Hydrogenation | Stable under a variety of conditions. |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) | Easily removed with acid. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation | Removable under mild, neutral conditions. |
Process Optimization and Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of the synthetic process to ensure efficiency, safety, cost-effectiveness, and high product quality. Key areas of focus include enhancing the reaction yield and developing robust purification techniques.
For analogous processes, the use of continuous flow systems has been shown to significantly improve process efficiency and safety for scale-up. evitachem.com Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to more consistent product quality and potentially higher yields.
Yield Enhancement Strategies
Maximizing the yield of this compound is a primary objective in process optimization. Several factors can be manipulated to achieve this:
Optimization of Reaction Conditions: A systematic study of reaction parameters such as temperature, concentration of reactants, and reaction time can lead to a significant improvement in yield. For the amide coupling step, the choice of coupling agent and catalyst is critical. Agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used. evitachem.com Exploring different coupling reagents and optimizing their stoichiometry can enhance the efficiency of the amide bond formation.
Starting Material Quality: The purity of the starting materials, 2-amino-3,3-dimethylbutanoic acid and benzylamine, can directly impact the yield and purity of the final product. Using high-purity starting materials can minimize the formation of by-products.
Purification Techniques for High Purity this compound
Achieving high purity of the final product is essential, particularly for applications in research and development. Several purification techniques can be employed, often in combination, to isolate this compound from unreacted starting materials, reagents, and by-products.
Crystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful crystallization. In the purification of similar compounds, crystallization from solvents like ethyl acetate (B1210297) with the addition of an anti-solvent such as n-hexane has been described. google.com
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is a powerful technique. The crude mixture is passed through a column packed with silica gel, and different components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Decolorization: If the crude product is colored due to impurities, treatment with activated carbon can be used to remove these colored substances. google.com
Filtration and Washing: After crystallization or precipitation, the solid product is collected by filtration and washed with a suitable solvent to remove any remaining soluble impurities.
For industrial-scale production, the purification process needs to be scalable and efficient. Techniques like recrystallization are generally preferred over chromatography for large quantities due to lower cost and complexity. The final product's purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Summary of Purification Techniques
| Technique | Principle of Separation | Application in Synthesis |
| Crystallization | Differential solubility of the compound and impurities in a solvent. | Primary purification of the solid crude product. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Purification of complex mixtures or removal of closely related impurities. |
| Activated Carbon Treatment | Adsorption of colored impurities. | Decolorization of the product solution before crystallization. |
| Filtration and Washing | Separation of a solid from a liquid and removal of soluble impurities. | Isolation and final washing of the purified solid product. |
Chemical Reactivity and Transformation Pathways of 2 Amino N Benzyl 3,3 Dimethylbutanamide
Reactivity at the Amide Functionality of 2-amino-N-benzyl-3,3-dimethylbutanamide
The amide bond in this compound, while generally stable, can undergo several transformations under specific conditions. These reactions primarily involve cleavage or modification of the N-benzylamide moiety.
Hydrolysis and Transamidation Reactions
Hydrolysis of the N-benzylamide bond in derivatives of 2-amino-3,3-dimethylbutanamide can be achieved under either acidic or basic conditions, yielding the corresponding carboxylic acid, 2-amino-3,3-dimethylbutanoic acid (tert-leucine), and benzylamine (B48309). The reaction typically requires elevated temperatures and prolonged reaction times due to the stability of the amide bond. While specific kinetic data for the hydrolysis of this compound is not extensively reported, analogous transformations of N-acyl amino acids are well-documented. harvard.edu Enzymatic hydrolysis, for instance using acylase I, has been shown to be a highly enantioselective method for the hydrolysis of N-acyl L-α-amino acids, though specific studies on N-benzyl derivatives are less common. harvard.edu
Transamidation offers a pathway to exchange the benzylamine moiety with another amine. This reaction is often catalyzed by acids or metal catalysts and can be driven to completion by using a large excess of the incoming amine or by removing the displaced benzylamine. The direct transamidation of unactivated amides is a challenging transformation, but various methods have been developed for related systems.
| Reactant Amine | Catalyst/Conditions | Product | Reference |
| Primary Alkylamine | Lewis Acid (e.g., TiCl4) | 2-amino-N-alkyl-3,3-dimethylbutanamide | General Methodology |
| Hydrazine | Heat | 2-amino-3,3-dimethylbutanehydrazide | General Methodology |
N-Alkylation and N-Acylation Pathways
Direct N-alkylation of the secondary amide nitrogen in this compound is generally difficult due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, under strongly basic conditions to deprotonate the amide, followed by treatment with an alkyl halide, N-alkylation can be achieved.
N-acylation of the amide nitrogen to form an imide is also a feasible transformation, typically requiring the use of a strong acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. This reaction further delocalizes the nitrogen lone pair, making the resulting imide more susceptible to nucleophilic attack.
Transformations Involving the Alpha-Amino Group of this compound
The primary α-amino group is a key site of reactivity in this compound, readily participating in a variety of nucleophilic reactions.
Nucleophilic Reactivity of the Primary Amine
The primary amine functionality imparts nucleophilic character to the molecule, allowing it to react with a range of electrophiles. For instance, it can participate in nucleophilic addition reactions with aldehydes and ketones to form Schiff bases (imines). These intermediates can be subsequently reduced to form secondary amines.
| Electrophile | Product (after reduction if applicable) | Reference |
| Benzaldehyde | 2-(benzylamino)-N-benzyl-3,3-dimethylbutanamide | General Reaction |
| Acetone | 2-(isopropylamino)-N-benzyl-3,3-dimethylbutanamide | General Reaction |
Derivatization via Amine Alkylation and Acylation
Alkylation of the primary amino group can be readily achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, and the degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups.
Acylation of the primary amine is a straightforward process, typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction leads to the formation of the corresponding N-acyl-2-amino-N-benzyl-3,3-dimethylbutanamide. Studies on related primary amino acid derivatives have shown that N-acetylation can significantly impact their biological activity. researchgate.net For instance, N-benzyl 2-acetamido-2-substituted acetamides are potent anticonvulsants, and the removal of the N-acetyl group can lead to a substantial drop in seizure protection. researchgate.net
| Acylating Agent | Product | Reference |
| Acetyl Chloride | 2-(acetylamino)-N-benzyl-3,3-dimethylbutanamide | ias.ac.in |
| Benzoyl Chloride | 2-(benzoylamino)-N-benzyl-3,3-dimethylbutanamide | General Reaction |
Reactions Leading to Cyclization or Heterocycle Formation
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide, allows for its use as a precursor in the synthesis of various heterocyclic systems.
One notable example is the Pictet-Spengler reaction . While the classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, modifications of this reaction can be envisioned for derivatives of this compound. d-nb.infonih.gov For instance, if the benzyl (B1604629) group were appropriately substituted with an activating group, an intramolecular electrophilic substitution could lead to the formation of a tetrahydroisoquinoline-like structure.
Furthermore, the primary amino group can be used to construct other heterocycles. For example, reaction with a β-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or diazepine (B8756704) ring, depending on the specific reactant and conditions. The synthesis of substituted 2-aminoimidazoles has been achieved through palladium-catalyzed carboamination reactions of N-propargyl guanidines, highlighting a potential pathway for the derivatization of the amino group in this compound to form imidazole-containing structures. nih.gov
Stereochemical Integrity in this compound Transformations
The stereochemical integrity of the chiral center at the alpha-carbon is a critical aspect of the chemical transformations of this compound. The bulky tert-butyl group is expected to play a significant role in influencing the stereochemical course of reactions at or near the chiral center.
The susceptibility of the chiral center in α-amino amides to epimerization or racemization is highly dependent on the reaction conditions. The acidic proton on the α-carbon can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers.
Factors Influencing Stereochemical Integrity:
pH: Strongly basic or acidic conditions can promote epimerization. For instance, prolonged exposure to strong bases can lead to racemization.
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization, thereby increasing the rate of epimerization.
Reagents: The choice of reagents is crucial. For example, in peptide coupling reactions, the use of certain activating agents can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization. The use of racemization-suppressing additives is a common strategy to mitigate this issue.
Steric Hindrance: The tert-butyl group in this compound is expected to provide significant steric hindrance around the chiral center. This steric bulk can disfavor the formation of a planar enolate intermediate, thereby helping to preserve the stereochemical integrity of the molecule during certain transformations.
Illustrative Reactions and Expected Stereochemical Outcomes:
The following table illustrates the expected stereochemical outcomes for hypothetical reactions of (S)-2-amino-N-benzyl-3,3-dimethylbutanamide, based on general principles of amino acid and amide reactivity.
| Reaction Type | Reagents and Conditions | Expected Major Stereochemical Outcome | Rationale |
| N-Alkylation | CH₃I, K₂CO₃, Acetone, reflux | Retention of configuration | The reaction proceeds via an SN2 mechanism at the nitrogen atom, which does not directly involve the chiral center. The steric bulk of the tert-butyl group would likely hinder any side reactions that could affect the chiral center. |
| Amide Reduction | LiAlH₄, THF, reflux | Retention of configuration | The reduction of the amide carbonyl to a methylene (B1212753) group does not directly affect the bonds to the chiral center. |
| Peptide Coupling | Boc-L-Alanine, HOBt, EDCI, DMF, 0 °C to RT | High retention of configuration | The use of a coupling reagent with a racemization-suppressing additive like HOBt minimizes the formation of the problematic oxazolone intermediate. |
| N-Debenzylation | H₂, Pd/C, Ethanol (B145695) | Retention of configuration | Catalytic hydrogenolysis of the N-benzyl group is a mild method that typically does not affect the stereochemistry of adjacent chiral centers. researchgate.net |
| Base-catalyzed Epimerization | NaOEt, EtOH, 78 °C | Inversion/Racemization | Strong basic conditions and elevated temperatures can facilitate the deprotonation of the α-carbon, leading to epimerization and eventual racemization. |
Stereoselective derivatization of this compound can be achieved by targeting its primary amino group or the N-H of the amide, leveraging the existing chirality of the molecule to direct the stereochemical outcome of the reaction.
Derivatization of the α-Amino Group:
The primary amino group is a key site for stereoselective modifications.
Reductive Amination: Reaction of the amino group with a chiral aldehyde or ketone, followed by reduction, can lead to the formation of a new chiral center. The stereoselectivity of this process will be influenced by the steric hindrance imposed by the tert-butyl group and the benzylamide moiety, which can direct the approach of the hydride reagent.
Acylation with Chiral Acylating Agents: The use of chiral acylating agents, such as chiral carboxylic acid chlorides or anhydrides, will result in the formation of diastereomeric amides. These diastereomers can often be separated by chromatography or crystallization.
Michael Addition: The amino group can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. If the Michael acceptor is chiral, or if a chiral catalyst is employed, this can proceed with high diastereoselectivity.
Illustrative Stereoselective Derivatization of the Amino Group:
The following table provides examples of potential stereoselective derivatization reactions at the amino group of (S)-2-amino-N-benzyl-3,3-dimethylbutanamide.
| Derivatization Strategy | Chiral Reagent/Catalyst | Expected Diastereomeric Product(s) | Expected Diastereomeric Ratio (d.r.) |
| Reductive Amination | (R)-2-phenylpropanal, then NaBH(OAc)₃ | (S)-2-((R)-2-phenylpropylamino)-N-benzyl-3,3-dimethylbutanamide | >90:10 |
| Acylation | (S)-Naproxen chloride, Et₃N | Diastereomeric amides | Potentially separable mixture |
| Michael Addition | (R)-carvone, catalytic proline | Diastereomeric Michael adducts | Moderate to high |
Derivatization involving the Amide Nitrogen:
While the amide nitrogen is less nucleophilic than the primary amine, it can be derivatized under certain conditions.
N-Alkylation: Deprotonation of the amide N-H with a strong base followed by reaction with an alkyl halide can introduce a substituent. The use of a chiral alkylating agent or a chiral phase-transfer catalyst could potentially lead to stereoselective alkylation.
Directed Metalation: The use of a directed metalating group in conjunction with an organolithium reagent can facilitate deprotonation at a specific position, allowing for subsequent electrophilic trapping. The stereochemical outcome would be influenced by the coordination of the metal to the amide oxygen and the steric environment of the molecule.
Due to the limited direct research on this compound, the reactivity and stereochemical outcomes described are based on established chemical principles and analogies to structurally similar compounds. Further experimental investigation is necessary to fully elucidate the chemical behavior of this specific molecule.
Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino N Benzyl 3,3 Dimethylbutanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-amino-N-benzyl-3,3-dimethylbutanamide, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques offers a complete assignment of its complex structure.
Proton (¹H) NMR spectroscopy provides critical information regarding the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of (S)-2-amino-N-benzyl-3,3-dimethylbutanamide, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals a series of distinct signals corresponding to the various protons in the structure.
The analysis of the spectrum shows a singlet at approximately 0.95 ppm, which integrates to nine protons and is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. A singlet at around 3.27 ppm corresponds to the single proton at the chiral center (the α-carbon). The benzylic protons of the N-benzyl group appear as a multiplet around 4.53 ppm. The aromatic protons of the benzyl (B1604629) group typically resonate in the region of 7.23-7.35 ppm as a multiplet, integrating to five protons. The protons of the primary amine and the amide N-H group often appear as broad signals, and their chemical shifts can be variable depending on concentration and solvent.
Table 1: ¹H NMR Spectroscopic Data for (S)-2-amino-N-benzyl-3,3-dimethylbutanamide in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.95 | s | 9H | -(CH₃)₃ |
| 3.27 | s | 1H | CH* |
| 4.53 | m | 2H | NHCH₂ Ph |
| 7.23-7.35 | m | 5H | Ar-H |
Note: The data presented is based on typical chemical shifts for this compound and may vary slightly based on experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count and insight into the functional groups present.
For (S)-2-amino-N-benzyl-3,3-dimethylbutanamide, the ¹³C NMR spectrum in CDCl₃ displays a characteristic set of signals. The carbon of the tert-butyl group appears at approximately 25.6 ppm, while the quaternary carbon of this group is found around 39.4 ppm. The benzylic carbon signal is observed at about 43.7 ppm. The chiral α-carbon resonates at approximately 60.9 ppm. The aromatic carbons of the benzyl group typically show signals in the range of 126.6 to 128.6 ppm, with the quaternary aromatic carbon appearing around 136.4 ppm. The carbonyl carbon of the amide functional group is characteristically found downfield at about 170.0 ppm.
Table 2: ¹³C NMR Spectroscopic Data for (S)-2-amino-N-benzyl-3,3-dimethylbutanamide in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 25.6 | -C(C H₃)₃ |
| 39.4 | -C (CH₃)₃ |
| 43.7 | NHC H₂Ph |
| 60.9 | C H* |
| 126.6 | Ar-C |
| 127.0 | Ar-C |
| 128.6 | Ar-C |
| 136.4 | Ar-C (quaternary) |
| 170.0 | C=O |
Note: The data presented is based on typical chemical shifts for this compound and may vary slightly based on experimental conditions.
While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning the complex spin systems and confirming the connectivity of atoms in this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For the target molecule, a COSY spectrum would show correlations between the benzylic protons and the aromatic protons of the benzyl group, as well as between the amide N-H and the benzylic protons, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, the proton signal at 3.27 ppm would correlate with the carbon signal at 60.9 ppm, confirming the assignment of the α-carbon and its attached proton.
Although specific experimental 2D NMR data for this compound is not widely available in the public domain, the application of these techniques would be the standard and definitive method for complete structural verification.
Mass Spectrometry (MS) in Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, assess its purity, and deduce its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺.
For (S)-2-amino-N-benzyl-3,3-dimethylbutanamide, with a molecular formula of C₁₄H₂₂N₂O, the expected monoisotopic mass is approximately 234.17 g/mol . The ESI-MS spectrum would therefore show a prominent peak at an m/z value corresponding to the protonated molecule. Experimental data for a related compound, (S)-2-amino-N-benzyl-3,3-dimethylbutanamide, shows an ESI-MS m/z of 221.3 [M+H]⁺, which corresponds to a molecular formula of C₁₃H₂₀N₂O.
Table 3: ESI-MS Data for a Related Compound, (S)-2-amino-N-benzyl-3,3-dimethylbutanamide
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 221.17 | 221.3 |
Note: The observed m/z value is for a closely related compound and serves as a reference.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion, providing strong evidence for the molecular formula of the compound and distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its primary amine, secondary amide, benzyl, and tert-butyl moieties.
The primary amino group (-NH₂) gives rise to two distinct stretching vibrations in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. A medium to strong N-H bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹.
The secondary amide functional group (-CONH-) is characterized by several key absorptions. The C=O stretching vibration (Amide I band) is typically a strong band appearing in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band), which is a combination of N-H in-plane bending and C-N stretching, is expected to be a strong absorption between 1570 and 1515 cm⁻¹. The N-H stretching vibration of the amide is observed as a moderate to sharp band in the 3350-3250 cm⁻¹ region.
The benzyl group will be evidenced by aromatic C-H stretching vibrations, which typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. Furthermore, characteristic out-of-plane (OOP) C-H bending bands in the 900-675 cm⁻¹ range can indicate the substitution pattern of the benzene (B151609) ring.
The aliphatic portions of the molecule, including the tert-butyl group, will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2960-2870 cm⁻¹ range). The presence of the tert-butyl group is often indicated by a characteristic split in the C-H bending vibrations, with bands appearing around 1390 cm⁻¹ and 1365 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3300 | Medium |
| N-H Bend (scissoring) | 1650-1580 | Medium-Strong | |
| Secondary Amide (-CONH-) | N-H Stretch | 3350-3250 | Moderate |
| C=O Stretch (Amide I) | 1680-1630 | Strong | |
| N-H Bend & C-N Stretch (Amide II) | 1570-1515 | Strong | |
| Benzyl Group | Aromatic C-H Stretch | 3100-3000 | Weak-Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | |
| C-H Out-of-Plane Bend | 900-675 | Medium-Strong | |
| Aliphatic Groups (tert-butyl) | C-H Stretch | 2960-2870 | Strong |
| C-H Bend (tert-butyl) | ~1390 & ~1365 | Medium |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. The determination of enantiomeric excess (ee) is crucial in many applications, particularly in the pharmaceutical industry, where the pharmacological activity of enantiomers can differ significantly. Both Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) can be employed for the enantiomeric separation of this compound.
Chiral HPLC is a widely used method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. For a compound like this compound, which is a derivative of an amino acid, polysaccharide-based CSPs are often highly effective.
Commonly used polysaccharide-based CSPs include those derived from cellulose (B213188) and amylose, which are functionalized with various carbamate (B1207046) or benzoate (B1203000) derivatives. These CSPs can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.
For the separation of N-benzyl amino amides, a normal-phase mobile system consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is often a good starting point. The addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution.
The following interactive data table outlines a potential starting point for a chiral HPLC method for the analysis of this compound, based on methods for similar compounds.
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Chiral Gas Chromatography is another powerful technique for the enantiomeric separation of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility and thermal stability.
A common derivatization strategy for amino compounds involves acylation of the amino group, for example, with trifluoroacetic anhydride (B1165640) (TFAA). This creates a more volatile derivative suitable for GC analysis.
The separation is achieved using a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are widely used for the chiral separation of a broad range of compounds, including amino acid derivatives. These CSPs, which are cyclic oligosaccharides, have a chiral cavity that allows for selective interactions with the enantiomers.
The following interactive data table presents a plausible set of starting conditions for a chiral GC method for the analysis of the derivatized this compound.
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column | Cyclodextrin-based Chiral Stationary Phase (e.g., a derivative of β- or γ-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or Splitless |
| Oven Temperature Program | Isothermal or Gradient (e.g., start at 100 °C, ramp to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Applications of 2 Amino N Benzyl 3,3 Dimethylbutanamide in Organic Synthesis and Catalysis
2-amino-N-benzyl-3,3-dimethylbutanamide as a Chiral Building Block
The inherent chirality and structural rigidity of this compound, owing to the bulky tert-butyl group, establish it as a significant chiral building block. This compound is part of a broader class of primary amino acid derivatives (PAADs) that are utilized for their stereochemical information in the construction of larger, more complex molecules. researchgate.netacs.org Its classification as an alpha-amino acid amide provides a reactive handle for further chemical transformations while preserving the stereocenter. evitachem.com
Synthesis of Complex Chiral Molecules
As a derivative of L-tert-leucine, this compound is integral to the synthesis of sophisticated chiral molecules. The parent amino acid is frequently employed in creating chiral auxiliaries and ligands that guide the stereochemical outcome of a reaction. For instance, derivatives of (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide have been systematically modified to develop potent anticonvulsant agents. acs.org In these studies, substitutions at the N'-benzylamide site were explored, demonstrating how the core structure of the building block can be tuned to achieve specific biological activities. Electron-withdrawing groups at the 4'-position of the benzyl (B1604629) ring were found to retain or improve anticonvulsant activity, showcasing the compound's utility as a scaffold in medicinal chemistry. acs.org
Furthermore, related chiral ligands derived from L-tert-leucine have been successfully used in catalytic asymmetric [3+2] cycloadditions to produce highly functionalized and enantioenriched pyrrolidines, which are key structural motifs in many biologically active compounds. organic-chemistry.org This highlights the role of the tert-leucine framework in constructing complex heterocyclic systems with excellent stereocontrol. organic-chemistry.org
Integration into Natural Product Synthesis
While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, the methodologies it enables are highly relevant. For example, the catalytic asymmetric α-benzylation of N-unprotected amino acid esters, a transformation closely related to the structure of the title compound, has been used in the formal synthesis of the natural product hypoestestatin 1. nih.gov The principles of using chiral amino acid derivatives to control stereochemistry are fundamental in natural product synthesis. The structural motifs derived from such building blocks are common in a variety of natural products, and diversity-oriented synthesis strategies often employ amino acid-derived scaffolds to generate libraries of natural product analogs for drug discovery. mdpi.com
Precursor for Peptide and Peptidomimetic Scaffolds
The structure of this compound, containing an amino acid core, makes it an ideal precursor for peptides and peptidomimetics. The bulky tert-butyl group can enforce specific conformations and increase metabolic stability when incorporated into a peptide backbone, a desirable trait in drug design. nih.gov Modern synthetic methods are increasingly focused on using unprotected or specially tagged amino acids to streamline peptide synthesis, reducing the number of protection and deprotection steps. chemrxiv.orgresearchgate.netnih.gov The N-benzyl group can also serve as a hydrophobic tag in liquid-phase peptide synthesis, aiding in purification. nih.gov The development of mixed α-/β-peptides as potential enzyme inhibitors further illustrates how modified amino acids like this one can be used to create novel therapeutic agents. nih.gov
Role of this compound as a Ligand in Catalysis
The amine and amide functionalities within this compound make it, or its derivatives, an excellent candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen atoms can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalyzed transformation.
Asymmetric Catalytic Applications
Derivatives of L-tert-leucine, the parent amino acid of this compound, have been effectively used to create ligands for various asymmetric catalytic applications. The steric hindrance provided by the tert-butyl group is crucial for creating a well-defined chiral pocket around the metal catalyst, leading to high levels of enantioselectivity. tubitak.gov.tr For example, chiral tridentate Schiff base ligands prepared from L-tert-leucine serve as effective catalysts for the asymmetric Henry (nitroaldol) reaction. tubitak.gov.trtubitak.gov.tr Similarly, β-amino acids, which share structural similarities, have been employed as organocatalysts in asymmetric Michael additions. mdpi.com These examples underscore the potential of the this compound framework in a range of asymmetric C-C bond-forming reactions.
Metal-Complexed Ligands for Enantioselective Reactions
The formation of stable complexes with transition metals is a key feature of ligands derived from this chiral building block. These metal-ligand complexes are the active catalysts in numerous enantioselective reactions.
Table 1: Application of L-tert-Leucine Derived Ligands in Asymmetric Catalysis
| Catalyst System | Reaction Type | Metal Center | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Tridentate Schiff Base Ligands | Henry Reaction | Copper(II) | Up to 66% | tubitak.gov.trtubitak.gov.tr |
| AmidPhos Ligands | [3+2] Cycloaddition | Silver(I) | Up to 98% | organic-chemistry.org |
Copper(II) Complexes: Chiral tridentate ligands derived from L-tert-leucine form complexes with copper(II) acetate (B1210297). These complexes catalyze the reaction between aldehydes and nitromethane (B149229) to produce β-nitroalcohols with moderate to good enantioselectivity. The bulky tert-butyl group is instrumental in achieving this stereochemical control. tubitak.gov.tr
Silver(I) Complexes: An L-tert-leucine-derived AmidPhos/silver(I) catalytic system has been developed for the asymmetric [3+2] cycloaddition of azomethine ylides. This system yields highly functionalized pyrrolidines in excellent yields and with very high enantioselectivities (up to 98% ee). organic-chemistry.org
Nickel(II) Complexes: Chiral Ni(II) complexes containing Schiff bases are widely used for the asymmetric synthesis of novel amino acids. nih.gov Ligands featuring bulky substituents, such as the tert-butyl group found in this compound, enhance conformational rigidity and improve thermodynamically controlled stereoselectivity in these systems. beilstein-journals.org
Organocatalytic Systems Involving this compound Derivatives
The field of organocatalysis frequently employs chiral primary amines and their derivatives to induce enantioselectivity in a variety of chemical transformations. These catalysts typically operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with substrates in a stereocontrolled manner. Primary amine catalysts derived from natural and unnatural amino acids have proven to be powerful tools in asymmetric synthesis. rsc.org
While the general class of chiral primary amines is well-established in organocatalysis, specific research detailing the application of this compound derivatives in such systems is not extensively documented in the current scientific literature. However, based on the compound's structure, its derivatives could theoretically participate in several types of organocatalytic reactions. The primary amine is capable of reacting with carbonyl compounds to form chiral iminium ions or enamines, which are key intermediates in many asymmetric transformations.
Below is a table of common organocatalytic reactions where derivatives of chiral primary amino amides could potentially be employed.
| Reaction Type | Role of Primary Amine Catalyst | Potential Intermediate |
| Asymmetric Michael Addition | Activation of α,β-unsaturated aldehydes/ketones | Iminium Ion |
| Asymmetric Aldol Reaction | Activation of aldehyde/ketone donor | Enamine |
| Asymmetric Mannich Reaction | Formation of a nucleophilic enamine | Enamine |
| Asymmetric α-functionalization | Activation of aldehydes/ketones for electrophilic attack | Enamine |
The bulky 3,3-dimethylbutyl (tert-butyl) group in this compound could offer significant steric hindrance, potentially influencing the stereochemical outcome of a catalyzed reaction by directing the approach of incoming reagents to a specific face of the reactive intermediate.
Computational and Theoretical Investigations of 2 Amino N Benzyl 3,3 Dimethylbutanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies on 2-amino-N-benzyl-3,3-dimethylbutanamide have been identified in the public literature. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and atomic charges, which are crucial for predicting its reactivity and potential interaction sites with biological targets.
Ab Initio Methods for Molecular Properties
Similarly, there is no available research that has employed ab initio methods to calculate the molecular properties of this compound. Ab initio calculations, being based on first principles, could offer highly accurate predictions of its geometry, vibrational frequencies, and electronic energies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule and its interactions with its environment over time.
There are no published molecular dynamics simulation studies specifically for this compound. Such simulations would be invaluable for understanding its flexibility, identifying its preferred conformations in different solvents or in the presence of a receptor, and characterizing its hydrogen bonding capabilities and other non-covalent interactions.
Mechanistic Insights from Computational Modeling of Reactions Involving this compound
Computational modeling can be used to elucidate the mechanisms of chemical reactions, including transition states and reaction energy profiles.
No computational studies modeling the reaction mechanisms involving this compound have been found. This type of research would be essential for understanding its metabolic pathways or its synthesis and degradation processes.
Future Research Directions and Emerging Areas for 2 Amino N Benzyl 3,3 Dimethylbutanamide
Development of Novel Synthetic Methodologies
The synthesis of chiral amino acid derivatives is a cornerstone of medicinal and materials chemistry. Future research will likely focus on developing more efficient, stereocontrolled, and sustainable methods for synthesizing 2-amino-N-benzyl-3,3-dimethylbutanamide and its analogs.
Key Areas of Exploration:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to produce enantiomerically pure forms of the compound is a primary goal. This could involve the use of chiral organocatalysts, such as squaramide cinchona alkaloids, which have been effective in synthesizing other chiral β-amino acid derivatives. mdpi.com Another approach is the electrophilic azidation of chiral imide enolates to produce α-azido carboxylic acids, which are precursors to α-amino acids. acs.org
Enzymatic and Bio-catalytic Routes: The use of enzymes, such as amino acid amidases, in dynamic kinetic resolution processes presents a green and highly selective alternative to traditional chemical synthesis. nih.gov This method could provide high yields of the desired stereoisomer under mild conditions.
Flow Chemistry and Automation: Implementing continuous flow synthesis would enable better control over reaction parameters, improve safety, and allow for scalable production. Automated platforms could rapidly screen various catalysts and reaction conditions to optimize the synthesis.
Solid-Phase Synthesis: A solid-phase approach could efficiently generate libraries of related compounds by incorporating diverse substituents. nih.gov This methodology is particularly useful for creating peptidomimetic scaffolds for drug discovery. nih.gov
A comparison of potential synthetic strategies is outlined below:
| Methodology | Potential Advantages | Key Challenges | Relevant Precedents |
| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions. | Catalyst loading and cost, substrate scope. | Mannich reactions catalyzed by squaramide cinchona alkaloids. mdpi.com |
| Enzymatic Resolution | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. | Dynamic kinetic resolution using amino acid amidases. nih.gov |
| Modified Mitsunobu Reaction | Good to high enantioselectivity for preparing structurally diverse amino acids. rsc.org | Use of stoichiometric reagents, purification challenges. | Alkylation of a chiral glycine (B1666218) template. rsc.org |
| Solid-Phase Synthesis | High throughput for library generation, simplified purification. nih.gov | Reagent compatibility with the solid support, potential for racemization. | Synthesis of unnatural alpha-amino acid amides on a solid support. nih.gov |
Exploration of New Catalytic Applications
The chiral nature of this compound makes it an attractive candidate for use as a ligand in asymmetric catalysis. The combination of a bulky tert-butyl group and a coordinating amino-amide moiety could provide a unique steric and electronic environment for metal centers.
Potential Catalytic Roles:
Ligand in Transition Metal Catalysis: The compound could serve as a chiral ligand for transition metals like palladium, rhodium, or iridium in reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions. The N-benzyl group can be removed under various conditions, including catalytic transfer hydrogenation, which adds to its versatility. mdma.chnih.gov
Organocatalysis: Derivatives of this compound could function as organocatalysts themselves, particularly in reactions requiring hydrogen bonding or Brønsted acid/base catalysis.
Phase-Transfer Catalysis: The chiral ammonium (B1175870) salt, formed by quaternization of the amino group, could be explored as a phase-transfer catalyst for asymmetric alkylations and additions.
Research in this area would involve synthesizing metal complexes of this compound and evaluating their catalytic performance in a range of benchmark asymmetric reactions.
Integration into Advanced Supramolecular Systems
Supramolecular chemistry, which focuses on non-covalent interactions, offers a platform to build complex and functional molecular architectures. The structural features of this compound make it a promising building block for such systems.
Emerging Supramolecular Applications:
Chiral Recognition and Sensing: The compound could be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create receptors capable of enantioselective recognition of chiral guest molecules. acs.org The amide and amino groups can act as hydrogen bond donors and acceptors, facilitating host-guest interactions. acs.org
Self-Assembling Materials: Under specific conditions, derivatives of this molecule could self-assemble into higher-order structures like gels, fibers, or vesicles. The interplay of hydrogen bonding from the amide, π-stacking from the benzyl (B1604629) group, and steric interactions from the tert-butyl group would direct the assembly process.
Functionalized Nanomaterials: The amino group provides a convenient handle for grafting the molecule onto the surface of carbon nanomaterials (CNMs) like graphene or carbon nanotubes. rsc.org Such functionalization can improve the dispersion and processability of CNMs and introduce chirality to the material's surface. rsc.org
Future work could involve designing and synthesizing macrocycles or polymers containing the this compound unit and studying their self-assembly behavior and molecular recognition properties.
Interdisciplinary Research with Emerging Chemical Fields
The versatility of this compound allows for its application in various interdisciplinary fields, bridging synthetic chemistry with biology and materials science.
Potential Interdisciplinary Frontiers:
Medicinal Chemistry: The core structure is related to primary amino acid derivatives (PAADs) that have shown potent anticonvulsant activities. researchgate.net Future research could explore modifications of the N-benzyl and tert-butyl groups to develop new central nervous system (CNS) drug candidates. researchgate.net
Peptidomimetics: As an unnatural amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and potentially novel biological activities.
Chemical Biology: Photoinduced radical cascade strategies could be used for the selective functionalization of the amide at distal positions. nih.gov This would allow for the late-stage introduction of various functional groups, creating molecular probes to study biological systems. nih.gov
Materials Science: The integration of this chiral molecule into polymers or metal-organic frameworks (MOFs) could lead to new materials with applications in chiral separations, asymmetric catalysis, and nonlinear optics.
This interdisciplinary approach will be crucial for unlocking the full potential of this compound and its derivatives in addressing complex scientific challenges.
Q & A
Basic: What are the recommended analytical techniques for confirming the molecular structure of 2-amino-N-benzyl-3,3-dimethylbutanamide?
Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve the stereochemistry and substitution patterns, particularly distinguishing between (2R)- and (2S)-isomers .
- High-Performance Liquid Chromatography (HPLC): Chiral columns can separate enantiomers, critical for verifying stereochemical purity .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₁₃H₂₀N₂O; MW 220.31) and detects isotopic patterns .
- X-ray Crystallography: For unambiguous stereochemical assignment, single-crystal analysis is preferred, though challenging due to crystallization hurdles .
Advanced: How can researchers resolve contradictions in stereochemical data during structural characterization?
Answer:
Discrepancies in stereochemical assignments often arise from overlapping NMR signals or insufficient chiral resolution. Methodological solutions include:
- Dynamic NMR (DNMR): To study slow conformational exchanges, particularly in dimethylbutanamide derivatives, by varying temperature and solvent .
- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to validate configurations .
- Chiral Derivatization: Use of chiral auxiliaries (e.g., Mosher’s acid) to enhance HPLC separation and assign absolute configurations .
- Cross-Validation: Correlate data from multiple techniques (e.g., optical rotation with crystallography) to resolve ambiguities .
Basic: What are the key considerations in designing a synthesis pathway for this compound?
Answer:
Synthesis optimization involves:
- Starting Materials: Benzylamine and 3,3-dimethyl-2-aminobutanoyl precursors, ensuring enantiomeric purity for stereospecific reactions .
- Coupling Reagents: Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation under mild conditions to prevent racemization .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while avoiding protic solvents that may hydrolyze intermediates .
- Yield Optimization: Stepwise monitoring via TLC or LC-MS to isolate intermediates and minimize side products .
Advanced: How do structural modifications at the benzyl group affect biological activity?
Answer:
Comparative studies with analogs (e.g., N-acetylcysteine, bistramide A) suggest:
- Electron-Withdrawing Substituents: Nitro or cyano groups on the benzyl ring may enhance binding to enzymatic targets (e.g., proteases) via dipole interactions .
- Steric Effects: Bulky substituents (e.g., tert-butyl) reduce activity by hindering target engagement, as seen in marine toxin analogs .
- Hydrogen Bonding: Hydroxyl or amine groups on the benzyl moiety improve solubility and interaction with hydrophilic binding pockets .
- Methodological Approach: Use structure-activity relationship (SAR) models with molecular docking to predict modifications .
Basic: What are common impurities encountered during synthesis, and how are they characterized?
Answer:
Typical impurities include:
- Unreacted Starting Materials: Detected via HPLC retention time matching and quantified using calibration curves .
- Diastereomers: Arise from incomplete stereochemical control; resolved via chiral HPLC or capillary electrophoresis .
- Oxidation Byproducts: E.g., N-oxide derivatives identified by LC-MS (mass shift +16 Da) and mitigated using inert atmospheres .
- Method for Characterization: Combine NMR, MS, and IR spectroscopy to assign impurity structures .
Advanced: What methodological approaches are used to study interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) by monitoring real-time interactions with immobilized proteins .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Fluorescence Polarization: Assesses competitive displacement of fluorescent ligands in solution-phase assays .
- Cryo-EM/X-ray Crystallography: Resolves binding modes at atomic resolution, critical for rational drug design .
Basic: How is the purity of the compound assessed post-synthesis?
Answer:
- HPLC-PDA: Purity >95% confirmed by area normalization, with UV detection at λ = 220–280 nm .
- Elemental Analysis: Validates C, H, N content within ±0.4% of theoretical values .
- Karl Fischer Titration: Determines residual water content (<0.1% for hygroscopic samples) .
- Melting Point: Sharp melting range (e.g., 135–137°C) indicates crystalline purity .
Advanced: How can computational chemistry aid in predicting the compound’s reactivity?
Answer:
- Molecular Dynamics (MD) Simulations: Model solvation effects and conformational stability in biological membranes .
- Density Functional Theory (DFT): Predicts reaction pathways (e.g., amide hydrolysis) and transition states .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
- Docking Studies: Identify potential binding sites in proteins using AutoDock Vina or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
